Dopamine D3 Receptor Affinity Compared to D2 Subtype
3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid exhibits measurable affinity for the human dopamine D3 receptor (Ki = 282 nM) and a lower affinity for the closely related D2 receptor (Ki = 450 nM) in the same assay system [1]. This intra-assay comparison demonstrates a 1.6-fold selectivity for D3 over D2, a profile that is relevant for researchers seeking compounds with preferential D3 engagement [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 282 nM for human dopamine D3 receptor |
| Comparator Or Baseline | Ki = 450 nM for human dopamine D2 receptor (same study) |
| Quantified Difference | 1.6-fold lower Ki for D3 (higher affinity) compared to D2 |
| Conditions | Displacement of [3H]YM-09151-2 in CHOp cells expressing human dopamine D3 or D2 receptors |
Why This Matters
This selectivity profile, even if modest, is a critical data point for scientists designing experiments where off-target D2 activity could confound results, making this compound a more suitable tool than a non-selective analog.
- [1] BindingDB. (2023). BDBM50399881 (CHEMBL2180639). Affinity Data: Ki = 282 nM for human dopamine D3 receptor, Ki = 450 nM for human dopamine D2 receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399881 View Source
